molecular formula C22H22N4O3 B11786749 Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Cat. No.: B11786749
M. Wt: 390.4 g/mol
InChI Key: SLBGGNIMGINHGY-UHFFFAOYSA-N
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Description

Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is a complex organic compound belonging to the pyrido[3,4-D]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-3-oxo-piperidine-4-carboxylate with urea under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes involved in critical cellular pathways. It targets the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting these enzymes, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is unique due to its specific structure, which allows for selective inhibition of kinase enzymes. This selectivity makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

benzyl 2-[3-(aminomethyl)phenyl]-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C22H22N4O3/c23-12-16-7-4-8-17(11-16)20-24-19-13-26(10-9-18(19)21(27)25-20)22(28)29-14-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14,23H2,(H,24,25,27)

InChI Key

SLBGGNIMGINHGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)C3=CC=CC(=C3)CN)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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